1,2,4-三唑并(3,4-b)苯并噻唑-5-甲醇

描述

Synthesis Analysis

The synthesis of related compounds, such as 2-Aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H- triazolo(3,2-b)benzothiazoles, involves the condensation of 3-aryl-5-thio-1,2,4-4H-trizoles and 2-bromodimedone in a process that includes thermal dehydration steps to yield the final products. This method highlights the complexity and the need for precise conditions to synthesize the desired 1,2,4-triazolo benzothiazole derivatives (Khazi & Mahajanshetti, 1995).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles, has been elucidated using techniques like X-ray crystallography, which provides insight into the spatial arrangement and bonding interactions within these molecules. These studies reveal the planarity and the specific geometric parameters defining the core structure of these heterocyclic compounds (Dong et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazolo benzothiazole derivatives involves interactions with various reagents leading to a range of products. For instance, reactions with hydrazonoyl halides have been used to synthesize a variety of heterocyclic compounds, demonstrating the versatile reactivity of the triazolo benzothiazole scaffold (Hassan & Abdelhamid, 1997).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, can be inferred from their molecular structure and intermolecular interactions. The planarity and potential for hydrogen bonding significantly influence their physical state and behavior in different solvents.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are shaped by the electron distribution within the heterocyclic framework. The presence of nitrogen atoms in the triazolo and benzothiazole rings contributes to their chemical behavior, engaging in various reactions that expand their application scope.

科学研究应用

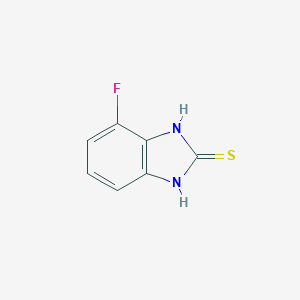

抗真菌剂

一项研究合成了氟化的 1,2,4-三唑并[3,4-b]苯并噻唑,将抗真菌先导物 1,2,4-三唑与氟化的苯并噻唑核结合。这导致对各种植物病原真菌产生了出色的杀真菌性,在疗效上优于或匹配标准治疗 (Kukreja 等人,2016 年)。

抗菌筛选

基于 1,2,4-三唑并[3,4-b]苯并噻唑结构的化合物系列针对大肠杆菌和金黄色葡萄球菌进行了抗菌活性评估,但结果并不令人鼓舞,表明在该领域的实用性有限 (Khazi 和 Mahajanshetti,1995 年)。

抗癌活性

合成了氟化的 3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑,并评估了其对几种癌细胞系的抗癌活性。一些化合物显示出中等到良好的抗增殖效力,表明在抗癌药物开发中具有潜力 (Chowrasia 等人,2017 年)。

抗病毒和抗肿瘤活性

一系列 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物表现出抗病毒和抗肿瘤活性。这些化合物中的结构变异可以微调以靶向抗病毒或抗肿瘤特性,抗肿瘤活性源于对微管蛋白聚合的抑制 (Jilloju 等人,2021 年)。

脲酶抑制、抗氧化和抗菌活性

合成了 4-氨基-5-芳基-3H-1,2,4-三唑-3-硫酮及其 1,2,4-三唑并[3,4-b]1,3,4-噻二唑衍生物,并表现出显着的脲酶抑制、抗氧化和抗菌活性,在某些情况下优于标准药物 (Hanif 等人,2012 年)。

未来方向

The potential of the “1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol” scaffold for future drug development efforts towards selective inhibitors against specific enzymes has been highlighted . This, together with favorable ADME properties, demonstrates its potential for future drug development efforts .

属性

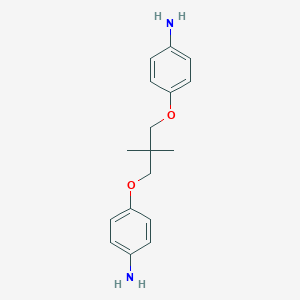

IUPAC Name |

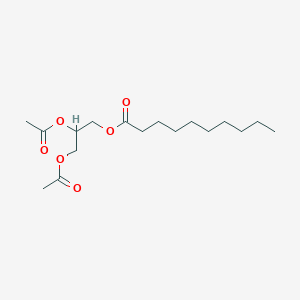

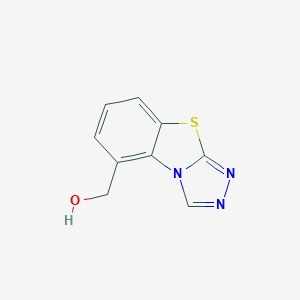

[1,2,4]triazolo[3,4-b][1,3]benzothiazol-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-4-6-2-1-3-7-8(6)12-5-10-11-9(12)14-7/h1-3,5,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFZNYBHZQCEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC3=NN=CN23)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219313 | |

| Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |

CAS RN |

69243-49-8 | |

| Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069243498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-TRIAZOLO(3,4-B)BENZOTHIAZOLE-5-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48LP1TV40F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。